

An In-depth Technical Guide to Piperonyl Acetone: Chemical Properties, Structure, and Synthesis

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Compound of Interest

Compound Name:	Piperonyl acetone
CAS No.:	3160-37-0
Cat. No.:	B1233061

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **piperonyl acetone**, also known as 4-(1,3-benzodioxol-5-yl)butan-2-one. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound. All quantitative data is summarized in structured tables for ease of reference. Furthermore, detailed experimental protocols for its synthesis are provided, and a workflow diagram for its preparation is visualized using Graphviz.

Chemical Structure and Identification

Piperonyl acetone is a chemical compound characterized by a benzodioxole ring structure linked to a butanone side chain.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-(1,3-benzodioxol-5-yl)butan-2-one[1]
Synonyms	Piperonylacetone, 3,4-Methylenedioxybenzyl acetone, Heliotropyl acetone[1]
CAS Number	55418-52-5
Molecular Formula	C ₁₁ H ₁₂ O ₃ [1]
SMILES	CC(=O)CCC1=CC2=C(C=C1)OCO2[1]
InChIKey	TZJLGGWGVLADDN-UHFFFAOYSA-N[1]

Physicochemical Properties

Piperonyl acetone is a white to pale yellow crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented below.

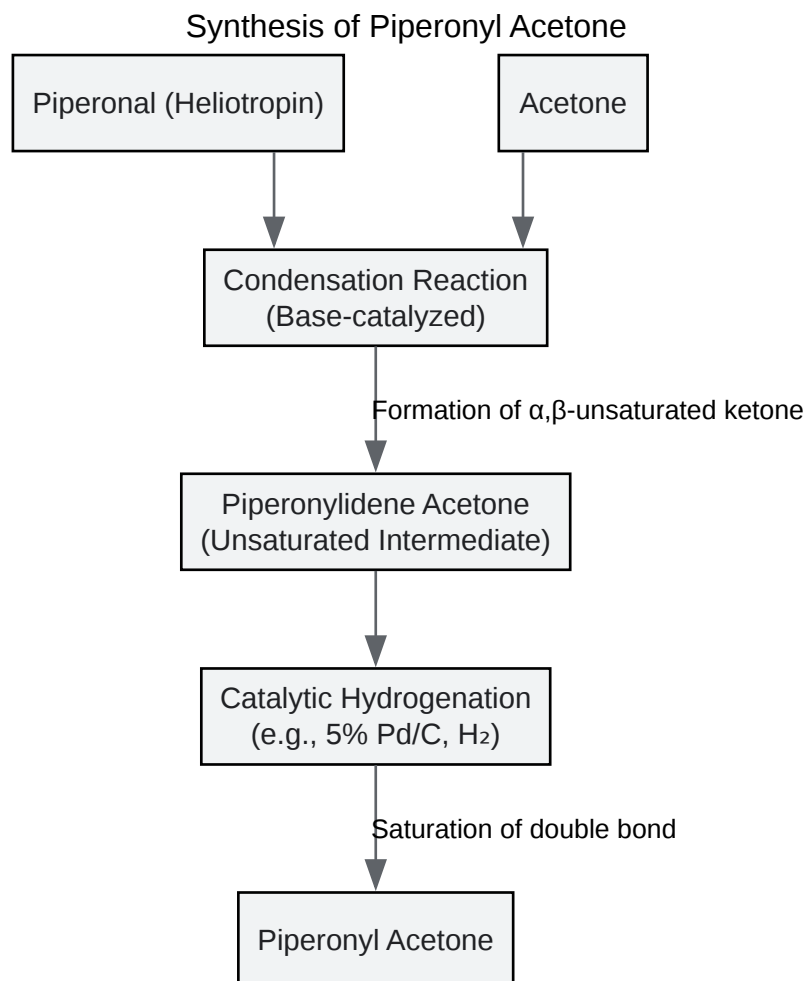
Table 2: Physicochemical Properties of **Piperonyl Acetone**

Property	Value
Molecular Weight	192.21 g/mol [1]
Melting Point	55 °C[1]
Boiling Point	176 °C @ 17 mmHg[1]
Density	1.175 g/cm ³ (predicted)
Solubility	Insoluble in water; Soluble in oils and ethanol.[1]
Appearance	Colourless crystals or white crystalline solid.[1]

Synthesis of Piperonyl Acetone

The synthesis of **piperonyl acetone** is typically achieved through a two-step process starting from piperonal (heliotropin). The first step involves a condensation reaction with acetone to

form an unsaturated intermediate, piperonylidene acetone. This is followed by a catalytic hydrogenation to yield the final product.



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A flowchart illustrating the two-step synthesis of **piperonyl acetone**.

Experimental Protocols

Step 1: Synthesis of Piperonylidene Acetone (4-(1,3-benzodioxol-5-yl)but-3-en-2-one)

This procedure is adapted from a known condensation reaction.

- Materials:
 - Piperonal

- Acetone
- 10% aqueous sodium hydroxide solution
- Acetic acid
- Methanol (for recrystallization)
- Procedure:
 - Dissolve piperonal in acetone in a suitable reaction vessel.
 - With stirring at room temperature, add the 10% aqueous sodium hydroxide solution and water.
 - Continue stirring for approximately 3 hours.
 - Neutralize the reaction mixture by adding acetic acid.
 - Evaporate the solvent under reduced pressure.
 - Recrystallize the resulting residue from methanol to yield piperonylidene acetone.

Step 2: Hydrogenation of Piperonylidene Acetone to **Piperonyl Acetone**

This protocol describes the catalytic hydrogenation of the unsaturated intermediate.[\[2\]](#)

- Materials:
 - Piperonylidene acetone
 - 5% Palladium on carbon (Pd/C) catalyst
 - Ethanol
 - Hydrogen gas (H₂)
- Procedure:

- In a high-pressure reactor, combine piperonylidene acetone, 5% Pd/C catalyst, and ethanol.[2]
- Seal the reactor and purge with hydrogen gas.
- Pressurize the reactor with hydrogen to 1.5 MPa.[2]
- Heat the mixture to 120°C with continuous stirring.[2]
- Maintain these conditions for approximately 3 hours.[2]
- After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the Pd/C catalyst.
- Evaporate the ethanol under reduced pressure to obtain the crude **piperonyl acetone**.
- Further purification can be achieved by distillation or recrystallization if necessary.

Analytical Methodologies

The characterization and purity assessment of **piperonyl acetone** are commonly performed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. A general procedure for the analysis of **piperonyl acetone** would involve:

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent, such as acetone or hexane.
- **Instrumentation:** A gas chromatograph equipped with a mass spectrometer detector.
- **GC Column:** A non-polar capillary column (e.g., DB-1 or equivalent) is typically used.

- Carrier Gas: Helium is commonly used as the carrier gas.
- Oven Temperature Program: A temperature gradient is employed to ensure the separation of components. A typical program might start at a lower temperature and ramp up to a higher temperature.
- Injection: A small volume of the prepared sample is injected into the GC.
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum of **piperonyl acetone** will show a molecular ion peak and characteristic fragmentation patterns that can be used for its identification by comparison with a reference library.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of **piperonyl acetone**.

- Sample Preparation: Dissolve the sample in a deuterated solvent, most commonly deuterated chloroform (CDCl_3).
- ^1H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include those for the methyl protons of the acetone moiety, the methylene protons of the side chain, the protons of the benzodioxole ring, and the methylene protons of the dioxole group.
- ^{13}C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The carbonyl carbon of the ketone will appear at a characteristic downfield chemical shift.

Metabolism

The metabolism of **piperonyl acetone** has been studied in rabbits. It is known to be metabolized and excreted in the urine primarily as 4-(3,4-methylenedioxyphenyl)-butan-2-ol. This indicates that the primary metabolic pathway involves the reduction of the ketone functional group to a secondary alcohol.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Piperonyl Acetone: Chemical Properties, Structure, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233061/docs#an-in-depth-technical-guide-to-piperonyl-acetone-chemical-properties-structure-and-synthesis>]

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